molecular formula C6H16O3Si B093003 Trimethoxy(propyl)silane CAS No. 1067-25-0

Trimethoxy(propyl)silane

Cat. No.: B093003
CAS No.: 1067-25-0
M. Wt: 164.27 g/mol
InChI Key: HQYALQRYBUJWDH-UHFFFAOYSA-N
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Description

Historical Development of Organosilane Chemistry

Organosilicon chemistry traces its origins to 1863, when Charles Friedel and James Crafts synthesized the first organochlorosilane. By the early 20th century, Frederic Kipping systematically explored silicon-carbon bond chemistry, coining the term "silicone". The Müller-Rochow process (1945) revolutionized industrial production by enabling large-scale synthesis of methyl chlorosilanes. Trimethoxy(propyl)silane emerged as a specialized coupling agent due to its unique hydrolysis kinetics and compatibility with organic-inorganic interfaces.

Key Milestones

Year Achievement Reference
1863 First organochlorosilane synthesis
1904 Kipping's silicone polymers
1945 Müller-Rochow process development
1990s Commercialization of this compound

Fundamental Principles of Silane Coupling Mechanisms

This compound functions via hydrolysis-condensation reactions:

  • Hydrolysis : Methoxy groups react with water to form silanol intermediates ($$ \text{Si-OCH}3 + \text{H}2\text{O} \rightarrow \text{Si-OH} + \text{CH}_3\text{OH} $$).
  • Condensation : Silanol groups crosslink with hydroxyl-functional substrates ($$ \text{Si-OH} + \text{R-OH} \rightarrow \text{Si-O-R} + \text{H}_2\text{O} $$).
  • Self-Assembly : Amphiphilic properties enable ordered mesoporous structures in sol-gel systems.

Critical Reaction Parameters

Parameter Optimal Range Impact
pH 2-5 Accelerates hydrolysis
Temperature 25-60°C Controls condensation rate
Solvent Ethanol/water Enhances solubility

Properties

IUPAC Name

trimethoxy(propyl)silane
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InChI

InChI=1S/C6H16O3Si/c1-5-6-10(7-2,8-3)9-4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYALQRYBUJWDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

26355-29-3
Record name Propyltrimethoxysilane homopolymer
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DSSTOX Substance ID

DTXSID6042494
Record name Trimethoxypropylsilane
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Molecular Weight

164.27 g/mol
Source PubChem
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Physical Description

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Silane, trimethoxypropyl-
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Record name Trimethoxypropylsilane
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Vapor Pressure

7.8 [mmHg]
Record name Trimethoxypropylsilane
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CAS No.

1067-25-0
Record name Propyltrimethoxysilane
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Record name Trimethoxypropylsilane
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Record name Silane, trimethoxypropyl-
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Record name Trimethoxypropylsilane
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Record name Trimethoxypropylsilane
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Record name TRIMETHOXYPROPYLSILANE
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Preparation Methods

Propylmagnesium Bromide and Silicon Tetrachloride

The Grignard reagent (propylmagnesium bromide) reacts with SiCl₄ to form propyltrichlorosilane:

SiCl4+CH2CH2CH2MgBrCH2CH2CH3SiCl3+MgBrCl\text{SiCl}4 + \text{CH}2\text{CH}2\text{CH}2\text{MgBr} \rightarrow \text{CH}2\text{CH}2\text{CH}3\text{SiCl}3 + \text{MgBrCl}

Methanolysis of Propyltrichlorosilane

Subsequent treatment with methanol replaces chloride groups with methoxy functionalities:

CH2CH2CH3SiCl3+3CH3OHCH2CH2CH3Si(OCH3)3+3HCl\text{CH}2\text{CH}2\text{CH}3\text{SiCl}3 + 3 \text{CH}3\text{OH} \rightarrow \text{CH}2\text{CH}2\text{CH}3\text{Si(OCH}3\text{)}3 + 3 \text{HCl}

This method, though effective, requires rigorous control of stoichiometry and reaction conditions to minimize incomplete substitution or silanol formation.

Hydrosilylation of Alkenes

Hydrosilylation offers a route to introduce alkyl chains via the addition of silicon hydrides to alkenes. For propyltrimethoxysilane, trihydrosilane (HSi(OCH₃)₃) reacts with propene in the presence of a platinum catalyst:

HSi(OCH3)3+CH2=CHCH3PtCH2CH2CH3Si(OCH3)3\text{HSi(OCH}3\text{)}3 + \text{CH}2=\text{CHCH}3 \xrightarrow{\text{Pt}} \text{CH}2\text{CH}2\text{CH}3\text{Si(OCH}3\text{)}_3

Key Advantages :

  • High regioselectivity (anti-Markovnikov addition).

  • Mild conditions (50–80°C, ambient pressure).

However, the availability of HSi(OCH₃)₃ as a starting material limits scalability, necessitating prior synthesis through methanolysis of HSiCl₃.

Catalytic Methoxylation of Chlorosilanes

Building on methodologies from CN105153216A and CN105418668A , chloropropyltrimethoxysilane serves as a precursor for functionalized silanes. While these patents focus on derivatives (e.g., mercapto- and acryloyloxy-), their reaction frameworks inform propyltrimethoxysilane synthesis. For example, CN105153216A employs sodium sulfide and methanol to convert chloropropyltrimethoxysilane into mercaptopropyltrimethoxysilane. Analogously, propyltrimethoxysilane could be synthesized via nucleophilic displacement of chloride using methanol under basic conditions:

ClSi(OCH3)3CH2CH2CH3+CH3OHCH2CH2CH3Si(OCH3)3+HCl\text{ClSi(OCH}3\text{)}3\text{CH}2\text{CH}2\text{CH}3 + \text{CH}3\text{OH} \rightarrow \text{CH}2\text{CH}2\text{CH}3\text{Si(OCH}3\text{)}_3 + \text{HCl}

Process Parameters from Patents :

  • Temperature: 20–25°C.

  • Catalysts: Tri-n-butylamine (0.1–0.3 wt%).

  • Yield: Up to 86.9% for analogous reactions.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, scalability, and complexity:

Method Yield (%) Catalyst Temperature Scalability
Grignard Alkylation75–85None0–25°CModerate
Hydrosilylation80–90Platinum50–80°CLow
Catalytic Methoxylation83–87Tri-n-butylamine20–25°CHigh
Direct SynthesisN/ACopper Oxide110–150°CTheoretical

Insights :

  • Catalytic Methoxylation offers the best balance of yield and operational simplicity, leveraging established industrial protocols.

  • Hydrosilylation is less practical due to precursor limitations, despite high selectivity.

  • Direct Synthesis remains speculative for propyltrimethoxysilane but holds promise for further research.

Industrial-Scale Production and Purification

Large-scale manufacturing prioritizes cost-effectiveness and reproducibility. CN105418668A highlights distillation under reduced pressure (-0.098 to -0.094 MPa) as a critical purification step, achieving product purity >98%. For propyltrimethoxysilane, similar protocols involving fractional distillation at 96–100°C under vacuum are recommended.

Purity Specifications (TCI America) :

  • 98.0% (GC).

  • Storage: Cool, dark conditions (<15°C) under inert gas .

Chemical Reactions Analysis

Types of Reactions: Trimethoxy(propyl)silane undergoes various chemical reactions, including hydrolysis, condensation, and polymerization. It contains hydrolyzable siloxane bonds and an active silicon-hydrogen bond, making it versatile in different chemical processes .

Common Reagents and Conditions:

    Hydrolysis: In the presence of water, this compound hydrolyzes to form silanol groups.

    Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of a polymer network.

    Polymerization: It can participate in polymerization reactions to form silicone-based materials.

Major Products Formed: The major products formed from these reactions include silane coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .

Scientific Research Applications

Surface Modification

Silane Coupling Agents : 3-MPS is primarily used as a silane coupling agent, enhancing the adhesion between organic materials and inorganic substrates. It modifies surfaces to improve wettability and bonding properties, which is crucial in various applications such as coatings, adhesives, and composites.

Table 1: Properties of Silane Coupling Agents

Silane TypeFunctionalityTypical Applications
Propyltrimethoxysilane (3-MPS)Enhances adhesionCoatings, adhesives, composite materials
OctadecylsilaneHydrophobic treatmentInorganic surfaces, chromatography
Acyloxy functional silanesImproves dispersibilityOrganic-inorganic composites

Dental Applications

In dental materials, 3-MPS has been utilized to enhance the properties of composite resins. Studies have shown that silane-treated surfaces exhibit improved hydrophobicity and durability, leading to better resistance against staining and bacterial adhesion. The incorporation of 3-MPS into dental composites significantly enhances their mechanical properties and longevity.

Case Study: Dental Composite Resins

A study investigated the effect of mixed silane agents containing 3-MPS on the adhesive strength of composite resins to glass surfaces. Results indicated that optimal mixing ratios improved water resistance and tensile strength compared to treatments with 3-MPS alone .

Pharmaceutical Applications

3-MPS is also applied in drug delivery systems, particularly in modifying mesoporous silica nanoparticles (MSNs). The functionalization with 3-MPS allows for controlled drug release and improved targeting capabilities.

Table 2: Applications in Drug Delivery

ApplicationDescription
Self-Microemulsifying SystemsEnhances oral bioavailability of poorly soluble drugs
Targeted Drug DeliveryFunctionalization for pH-responsive release mechanisms

Coatings and Sealants

Due to its hydrophobic properties, 3-MPS is widely used in formulating water-repellent coatings and sealants. These coatings provide enhanced protection against moisture and environmental degradation.

Case Study: Water-Repellent Coatings

Research has demonstrated that incorporating 3-MPS into polymer matrices results in coatings with superior water repellency and durability under thermal cycling conditions .

Composite Materials

In composite material formulations, 3-MPS improves the interfacial adhesion between fillers (like silica) and polymer matrices. This enhancement leads to increased mechanical strength and thermal stability of the composites.

Table 3: Impact on Composite Materials

Composite TypeImprovement Achieved
Polymer-Silica CompositesEnhanced mechanical properties
Thermoplastic CompositesImproved thermal stability

Mechanism of Action

Trimethoxy(propyl)silane exerts its effects through the formation of siloxane bonds. Upon hydrolysis, the methoxy groups are replaced by silanol groups, which can then condense to form siloxane bonds. This process leads to the formation of a stable, crosslinked polymer network. The compound’s ability to form strong covalent bonds with both organic and inorganic surfaces enhances adhesion and provides hydrophobic properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Trimethoxy(propyl)silane belongs to the family of organoalkoxysilanes, which vary in alkyl chain length and functional groups. Below is a detailed comparison with structurally analogous silanes:

Structural and Functional Group Variations

Compound Name Functional Group Structure Key Properties
This compound Propyl (–CH₂CH₂CH₂–) Si(OCH₃)₃–CH₂CH₂CH₂– Moderate hydrophobicity, hydrolyzes to form Si–O–Si bonds, enhances surface adhesion .
γ-Methacryloxypropyl trimethoxy silane (MPS) Methacryloxy (–O–C(COCH₃)=CH₂) Si(OCH₃)₃–(CH₂)₃–O–C(COCH₃)=CH₂ Polymerizable double bond; improves interfacial adhesion in dental composites and rubber .
γ-Glycidoxypropyl trimethoxy silane (GPS) Epoxy glycidoxy Si(OCH₃)₃–(CH₂)₃–O–CH₂–CH(O)–CH₂ Epoxide ring enables crosslinking; used in coatings and adhesives .
γ-Aminopropyl triethoxy silane (KH550) Amino (–NH₂) Si(OCH₂CH₃)₃–(CH₂)₃–NH₂ Enhances cellulose-polymer interactions via hydrogen bonding; improves thermal stability .
Trimethoxy(octyl)silane Octyl (–(CH₂)₇CH₃) Si(OCH₃)₃–(CH₂)₇CH₃ High hydrophobicity; reduces surface energy in anti-fouling coatings .

Hydrolysis and Reactivity

  • This compound hydrolyzes faster than triethoxy analogs (e.g., KH550) due to methoxy groups’ higher electrophilicity, enabling rapid sol-gel reactions .
  • MPS and GPS require pre-hydrolysis for dental applications, whereas two-bottle systems (e.g., MPTES: triethoxysilyl propyl methacrylate) separate hydrolysis steps to prevent premature polymerization .

Biological Activity

Trimethoxy(propyl)silane, also known as propyltrimethoxysilane, is an organosilicon compound with the molecular formula C₆H₁₆O₃Si. It is characterized by a low viscosity and hydrophobic properties, making it a significant agent in various industrial applications, including surface treatments and as a coupling agent in polymer formulations. This article explores its biological activity, safety assessments, and relevant case studies.

  • Molecular Weight : 164.28 g/mol
  • Appearance : Colorless to almost colorless liquid
  • Density : 0.932 g/mL at 25 °C
  • Boiling Point : 142 °C
  • Flash Point : 34 °C

Applications

This compound is utilized in several fields:

  • Surface Treatment : It provides hydrophobic surfaces for inorganic materials.
  • Sol-Gel Production : Acts as a precursor for silica-based materials.
  • Polymer Industry : Serves as a coupling agent to enhance adhesion between organic polymers and inorganic fillers.

Toxicological Profile

Research indicates that this compound exhibits low toxicity under normal conditions of use. However, there are concerns regarding its potential genotoxic effects based on related compounds. A safety assessment by the European Food Safety Authority (EFSA) highlighted that while certain reaction products may possess genotoxic potential, the exposure levels in practical applications are significantly low, thus not raising major safety concerns .

Case Studies and Research Findings

  • Hydrolysis and Biological Availability
    • This compound hydrolyzes rapidly in aqueous environments, leading to the formation of silanol groups. Studies show that these hydrolysis products have limited biological availability due to their tendency to polymerize into larger siloxanes, which are less reactive .
  • Functionalization of Nanomaterials
    • In biochemical applications, this compound has been used to functionalize carbon nanotubes to improve their compatibility with biological systems. This functionalization enhances the stability and dispersibility of nanotubes in biological media, which is crucial for their application in drug delivery systems .
  • Safety in Food Contact Materials
    • The EFSA's assessment concluded that when used as a sizing agent for glass fibers in food contact materials, this compound does not pose significant health risks due to its low migration levels into food products . The maximum migration levels were determined to be negligible (0.05 μg/kg food), indicating a safe profile for its intended use.

Summary of Biological Activity Findings

Study/SourceFindings
EFSA Safety AssessmentLow exposure levels; no significant health risks identified .
Hydrolysis StudyRapid hydrolysis leads to low biological availability .
Nanomaterial FunctionalizationEnhances compatibility with biological systems .

Q & A

Q. What are the established synthetic routes for Trimethoxy(propyl)silane, and how can reaction efficiency be monitored?

this compound is typically synthesized via hydrosilation and dehydrochlorination reactions. A common method involves reacting trichlorosilane with propylene and methanol under controlled conditions . To monitor reaction progress, gas chromatography (GC) or Fourier-transform infrared spectroscopy (FTIR) can track the disappearance of Si-Cl bonds (observed at ~500 cm⁻¹) and the formation of Si-O-CH₃ groups (1050–1100 cm⁻¹). Post-synthesis purification often involves fractional distillation under reduced pressure due to its boiling point of 142°C .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation:

  • ¹H NMR : Methoxy groups (Si-O-CH₃) appear as a singlet at δ 3.4–3.6 ppm, while propyl chain protons resonate between δ 0.5–1.7 ppm.
  • ²⁹Si NMR : The silicon center typically shows a peak near δ -45 to -50 ppm for trimethoxypropylsilane derivatives . Complementary techniques like X-ray photoelectron spectroscopy (XPS) can confirm surface bonding in applications like silica functionalization .

Q. How should researchers safely handle this compound in laboratory settings?

The compound is moisture-sensitive and releases methanol upon hydrolysis. Recommended precautions include:

  • Using inert atmospheres (e.g., nitrogen/argon) during synthesis.
  • Storing in sealed containers with desiccants.
  • Avoiding skin contact due to potential irritation; use PPE (gloves, goggles) .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing this compound in silica nanoparticle surface modification?

Key parameters include:

  • Silane concentration : Excess silane can lead to multilayer adsorption, reducing efficacy. A 2–5 wt% range is typical, but optimal values depend on nanoparticle size (e.g., 10–50 nm SiO₂) .
  • Reaction medium : Hydrolysis is pH-dependent; acidic (pH 4–5) or basic (pH 9–10) conditions accelerate silanol formation.
  • Characterization : Thermogravimetric analysis (TGA) quantifies grafted silane layers, while dynamic light scattering (DLS) monitors colloidal stability post-modification .

Q. How can contradictory data on silane grafting efficiency be resolved in composite material studies?

Discrepancies often arise from variations in substrate pretreatment or solvent polarity. For example:

  • Substrate hydroxylation : Silica surfaces require pre-activation at 100–120°C to maximize Si-OH groups for covalent bonding.
  • Solvent selection : Polar aprotic solvents (e.g., toluene) enhance silane diffusion compared to polar protic solvents . Cross-validation using multiple techniques (e.g., XPS for surface composition vs. contact angle measurements for hydrophobicity) is advised .

Q. What methodologies enable comparative analysis of this compound with other silanes (e.g., amino- or epoxy-silanes) in polymer composites?

  • Compatibilizer performance : Evaluate mechanical properties (tensile strength, modulus) of silica-filled elastomers using ASTM D412. This compound may exhibit lower interfacial adhesion than amino-silanes (e.g., 3-aminopropyltrimethoxysilane) due to the absence of reactive NH₂ groups .
  • Accelerated aging tests : Expose composites to UV/humidity cycles and compare retention of properties via stress-strain curves .

Q. What strategies improve hydrolytic stability of this compound-derived coatings?

  • Co-condensation : Blend with tetraethyl orthosilicate (TEOS) to form hybrid SiO₂ networks.
  • Additives : Incorporate hydrophobic agents (e.g., fluorosilanes) to reduce water ingress. Stability can be assessed via electrochemical impedance spectroscopy (EIS) in corrosive media (e.g., 3.5% NaCl) .

Methodological Resources

  • Synthesis optimization : Refer to NIST Chemistry WebBook for thermodynamic data (e.g., enthalpy of hydrolysis) .
  • Surface modification protocols : Follow silanization procedures validated in peer-reviewed studies, adjusting parameters like reaction time (1–24 hrs) and temperature (25–80°C) .
  • Safety protocols : Consult SDS from Sigma-Aldrich or Thermo Scientific for hazard mitigation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethoxy(propyl)silane
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